molecular formula C23H26N2O4 B8509640 methyl 2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoate

methyl 2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoate

Cat. No.: B8509640
M. Wt: 394.5 g/mol
InChI Key: CZQKTUBNPGCJNI-UHFFFAOYSA-N
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Description

methyl 2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoate typically involves multiple steps, including Friedel-Crafts acylation, reduction, and nitration reactions . The specific conditions for these reactions can vary, but they generally require the use of catalysts such as aluminum chloride for the acylation step, and reducing agents like hydrogen gas or metal hydrides for the reduction step.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

methyl 2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions mentioned above generally require specific conditions, such as controlled temperatures and pH levels, to proceed efficiently. For example, oxidation reactions may need to be conducted at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

methyl 2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme interactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl 2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoate include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups and its unique three-dimensional structure. This uniqueness allows it to interact with molecular targets in ways that other compounds cannot, making it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

methyl 2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoate

InChI

InChI=1S/C23H26N2O4/c1-14-5-7-17(25-11-9-18(26)10-12-25)13-20(14)22(27)24-21-15(2)6-8-19(16(21)3)23(28)29-4/h5-8,13H,9-12H2,1-4H3,(H,24,27)

InChI Key

CZQKTUBNPGCJNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCC(=O)CC2)C(=O)NC3=C(C=CC(=C3C)C(=O)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 3-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methyl-benzoyl]amino]-2,4-dimethyl-benzoate (250 mg, 570.09 moles) in THF (2 ml) is added 4M HCl (1 ml) and stirred at ambient temperature. The mixture is concentrated under reduced pressure and re-dissolved in acetone (5 ml) followed by the addition of 5N HCl (1 ml). After 22 hours at 60° C., the mixture is cooled to ambient temperature and diluted with 2M NaOH to pH 6 and extracted twice with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by flash chromatography (silica gel) using 0-50% ethyl acetate in hexane to afford the title compound as an off-white foam (0.12 g, 53.36%). Mass spectrum (m/z): 395.2 (M+1).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
53.36%

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